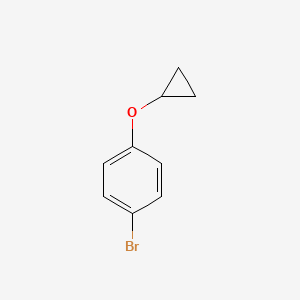

1-Bromo-4-cyclopropoxybenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-cyclopropyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCLRODNGKLAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679343 | |

| Record name | 1-Bromo-4-(cyclopropyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-85-7 | |

| Record name | 1-Bromo-4-(cyclopropyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-cyclopropoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Cyclopropoxybenzene

Approaches to Aryl Ether Formation

The formation of the C-O bond between the aromatic ring and the cyclopropyl (B3062369) moiety is a common and versatile strategy. This can be achieved through several methods, including the O-cyclopropylation of a phenolic precursor or other specialized techniques for introducing the cyclopropoxy group.

O-Cyclopropylation of Phenolic Precursors

The most direct route involves the reaction of a 4-bromophenol (B116583) derivative with a cyclopropylating agent. This can be accomplished through either copper-catalyzed cross-coupling reactions or classical base-mediated etherification protocols.

The Chan-Lam coupling reaction has emerged as a powerful tool for the formation of carbon-heteroatom bonds, including the synthesis of aryl ethers. In the context of 1-bromo-4-cyclopropoxybenzene, this methodology involves the copper-catalyzed cross-coupling of 4-bromophenol with a cyclopropylboronic acid derivative.

Recent advancements in this area have demonstrated the utility of potassium cyclopropyltrifluoroborate (B8364958) as an effective cyclopropylating agent. The reaction is typically catalyzed by a copper(II) source, such as copper(II) acetate (B1210297) (Cu(OAc)₂), in the presence of a ligand, with 1,10-phenanthroline (B135089) being a common choice. An oxidant, often atmospheric oxygen, is required to facilitate the catalytic cycle. This method is valued for its operational simplicity and tolerance of a wide range of functional groups.

A typical reaction setup would involve stirring 4-bromophenol with potassium cyclopropyltrifluoroborate, a catalytic amount of Cu(OAc)₂, and a suitable ligand in an organic solvent, under an oxygen atmosphere. The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired this compound.

Table 1: Representative Conditions for Chan-Lam O-Cyclopropylation of Phenols

| Parameter | Condition |

| Phenol | 4-Bromophenol |

| Cyclopropyl Source | Potassium Cyclopropyltrifluoroborate |

| Catalyst | Copper(II) Acetate (Cu(OAc)₂) |

| Ligand | 1,10-Phenanthroline |

| Oxidant | Oxygen (from air or balloon) |

| Solvent | Dichloromethane (DCM) or Toluene |

| Temperature | Room Temperature to 70 °C |

The Williamson ether synthesis is a classic and widely used method for preparing ethers, and it can be adapted for the synthesis of this compound. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic cyclopropyl halide.

In this protocol, 4-bromophenol is first deprotonated by a suitable base to form the more nucleophilic 4-bromophenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). The resulting phenoxide is then reacted with a cyclopropyl halide, such as cyclopropyl bromide or cyclopropyl iodide.

The choice of solvent is crucial to the success of the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. The reaction temperature is typically maintained between 50-100 °C to ensure a reasonable reaction rate. wikipedia.org

Table 2: Typical Reagents and Conditions for Williamson Ether Synthesis

| Parameter | Condition |

| Phenolic Precursor | 4-Bromophenol |

| Cyclopropyl Source | Cyclopropyl Bromide or Cyclopropyl Iodide |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF), Acetonitrile |

| Temperature | 50-100 °C |

Other Methods for Cyclopropoxy Group Introduction

Beyond the direct cyclopropylation of phenols, other modern cross-coupling strategies can be envisioned for the synthesis of aryl cyclopropyl ethers. While not as commonly reported for this specific target molecule, methods like the Ullmann condensation and Buchwald-Hartwig C-O coupling are powerful alternatives for aryl ether formation.

The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol in the presence of a base at high temperatures. byjus.com Modern variations of the Ullmann ether synthesis may employ soluble copper catalysts and ligands to achieve the transformation under milder conditions.

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a palladium-catalyzed route to aryl ethers. wikipedia.org This reaction would involve the coupling of an aryl halide or triflate with cyclopropanol, mediated by a palladium catalyst and a suitable phosphine (B1218219) ligand. These methods offer alternative synthetic pathways that may be advantageous depending on substrate availability and desired functional group compatibility.

Bromination of Cyclopropoxybenzene Derivatives

An alternative synthetic approach to this compound involves the late-stage bromination of a cyclopropoxybenzene precursor. This strategy is contingent on the directing effects of the cyclopropoxy group in electrophilic aromatic substitution.

Electrophilic Aromatic Bromination Studies

The cyclopropoxy group, being an alkoxy group, is an activating ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. Due to steric hindrance from the cyclopropoxy group, the para-product is often favored.

Therefore, the direct bromination of cyclopropoxybenzene is a viable route to this compound. Common brominating agents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. jk-sci.com

The reaction with Br₂/FeBr₃ proceeds through the formation of a highly electrophilic bromine species, which is then attacked by the electron-rich aromatic ring. The use of NBS offers a milder alternative, often providing higher selectivity and easier handling. The choice of brominating agent and reaction conditions can be tuned to optimize the yield and regioselectivity of the desired para-brominated product.

Table 3: Common Reagents for Electrophilic Aromatic Bromination

| Brominating Agent | Typical Conditions |

| Bromine (Br₂) | Iron(III) Bromide (FeBr₃) catalyst, in a non-polar solvent |

| N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane, often with a catalytic amount of acid |

Regioselective Bromination Protocols

An alternative synthetic route involves the direct bromination of cyclopropoxybenzene. The cyclopropoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. To selectively synthesize the desired para-isomer (this compound), careful selection of the brominating agent and reaction conditions is essential to prevent the formation of the ortho-isomer and polybrominated products. nih.govresearchgate.net

Several reagents and methods have been developed to achieve high para-selectivity in the bromination of activated aromatic rings. sci-hub.ru These methods often avoid the use of harsh and less selective elemental bromine (Br₂).

| Brominating Agent | Conditions | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile or THF as solvent | Mild conditions, good para-selectivity for activated arenes. cambridgescholars.com |

| Potassium Bromide (KBr) / Oxidant | Oxidants like H₂O₂ or Oxone® generate Br⁺ in situ | Environmentally friendlier as it avoids direct use of Br₂. researchgate.net |

| Triphosgene / KBr | Acts as an oxidant for bromide | Reported to give excellent para-regioselectivity for alkoxy arenes. sci-hub.ruresearchgate.net |

The choice of solvent can also influence the regioselectivity, with polar solvents sometimes favoring the formation of the para-isomer.

Multistep Synthetic Sequences Involving this compound Intermediates

This compound is a valuable intermediate in organic synthesis, primarily due to the versatility of the aryl bromide functional group. It serves as a key building block for constructing more complex molecules, particularly in the pharmaceutical and materials science sectors. nbinno.com The carbon-bromine bond can be readily transformed through various cross-coupling reactions.

The Suzuki-Miyaura coupling is a prominent example, where the aryl bromide is reacted with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.org This allows for the introduction of a wide range of substituents at the 4-position of the cyclopropoxybenzene ring. researchgate.netugr.es

Example Synthetic Sequence (Suzuki Coupling):

Starting Material: this compound

Coupling Partner: An aryl or alkyl boronic acid (R-B(OH)₂)

Catalyst System: A palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, along with a suitable base (e.g., K₂CO₃, Cs₂CO₃).

Product: 4-Aryl(or alkyl)-1-cyclopropoxybenzene.

This strategy is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. nbinno.com The cyclopropyl moiety itself is a desirable feature in many drug candidates due to its unique conformational and electronic properties. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages for the synthesis of intermediates like this compound. acs.org Key benefits include superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety when dealing with hazardous reagents, and improved scalability.

While specific literature on the flow synthesis of this compound is not abundant, the principles can be readily applied to its synthesis, particularly the Williamson ether synthesis step. A flow setup would typically involve pumping streams of the deprotonated 4-bromophenol and cyclopropyl bromide through a heated microreactor or packed-bed reactor. The rapid heat and mass transfer in such systems can significantly reduce reaction times and improve product consistency. acs.org

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green approaches can be considered:

Alternative Solvents: Replacing traditional polar aprotic solvents like DMF, which have toxicity concerns, with greener alternatives such as ethanol (B145695) or even water, where feasible.

Catalytic Processes: Utilizing catalytic amounts of reagents instead of stoichiometric ones, as seen in modern Ullmann reactions, which reduces waste. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Oxidative bromination methods that use a catalytic source of bromide with an oxidant like hydrogen peroxide are highly atom-economical, producing water as the primary byproduct. nih.govrsc.org

For instance, a green protocol for bromination might involve the in-situ generation of the brominating agent from potassium bromide and an oxidant in an aqueous or ethanolic medium, thereby avoiding the use of both elemental bromine and chlorinated solvents. researchgate.netrsc.org

Reactivity and Mechanistic Investigations of 1 Bromo 4 Cyclopropoxybenzene

Cross-Coupling Reactions of the Aryl Bromide

The carbon-bromine bond in 1-bromo-4-cyclopropoxybenzene is the primary site of reactivity in cross-coupling transformations. This bond is susceptible to oxidative addition by low-valent transition metal catalysts, initiating catalytic cycles that lead to the formation of new bonds. The electronic properties of the cyclopropoxy substituent can influence the reactivity of the aryl bromide, though detailed mechanistic studies specific to this compound are not extensively documented in peer-reviewed literature. The following sections explore its participation in well-established palladium-, copper-, and nickel-catalyzed reactions, drawing upon the general principles of these transformations for aryl bromides.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. For substrates like this compound, palladium-catalyzed reactions offer reliable pathways to form biaryl structures, introduce alkenyl or alkynyl groups, and forge other critical chemical bonds.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. illinois.edu This reaction is widely used in the pharmaceutical and fine chemical industries due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. illinois.edu

The catalytic cycle generally involves three key steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. The C-Br bond is broken, and new Pd-C and Pd-Br bonds are formed.

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

While specific research detailing extensive Suzuki-Miyaura couplings of this compound is limited, its structure is well-suited for this transformation. The general applicability is demonstrated in patent literature for the synthesis of complex heterocyclic structures.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Components This table illustrates a general reaction setup, as specific, detailed studies for this exact substrate are not widely published.

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Catalyst for C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane/Water, Toluene, or DMF | Reaction medium |

The Stille coupling reaction involves the formation of a C-C bond between an organohalide and an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally insensitive to air and moisture. nrochemistry.comthermofisher.com However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction products. organic-chemistry.org

The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the transmetalation step, the organic group is transferred from the tin reagent to the palladium(II) center. Though applications specifically documenting this compound are scarce, its reactivity as an aryl bromide makes it a suitable candidate for this type of transformation.

Table 2: Illustrative Stille Coupling Reaction Components This table shows a typical setup for a Stille coupling, as specific examples for this compound are not readily found in academic literature.

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organostannane | Tributyl(vinyl)stannane or Trimethyl(phenyl)stannane | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Catalyst for C-C bond formation |

| Solvent | Toluene, THF, or DMF | Reaction medium |

| Additive (Optional) | LiCl or CuI | Can facilitate transmetalation |

The Heck and Sonogashira reactions are fundamental palladium-catalyzed processes for forming C-C bonds by coupling aryl halides with alkenes and terminal alkynes, respectively.

The Heck reaction couples this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically yields a substituted alkene, and a key benefit is its excellent selectivity for the trans isomer. organic-chemistry.org Common catalysts include palladium(II) acetate (B1210297) and palladium chloride, often used with phosphine ligands, while bases like triethylamine (B128534) or sodium acetate are employed to neutralize the HBr generated during the reaction. wikipedia.org

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne. organic-chemistry.org This reaction is unique among palladium-catalyzed cross-couplings as it typically requires a copper(I) co-catalyst (e.g., CuI). jk-sci.comnih.gov The palladium catalyst facilitates the main coupling cycle, while the copper(I) salt is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. organic-chemistry.org

Table 3: General Conditions for Heck and Sonogashira Couplings of an Aryl Bromide

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene, Ethyl acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine, DIPA |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann reaction, predate the more widely used palladium-catalyzed methods. organic-chemistry.org The classic Ullmann condensation involves the coupling of two aryl halide molecules in the presence of stoichiometric copper powder at high temperatures to form a symmetrical biaryl. organic-chemistry.org Modern variations, often referred to as Ullmann-type reactions, are catalytic in copper and can be used to form C-O, C-N, and C-S bonds, coupling aryl halides with alcohols, amines, and thiols. nih.gov

These reactions have seen a resurgence due to the low cost of copper compared to palladium. However, they often require higher temperatures and stronger bases than their palladium-catalyzed counterparts. The mechanism is thought to involve the formation of an organocopper(I) intermediate. While specific examples involving this compound are not prevalent, studies on structurally similar aryl bromides, such as 1-bromo-4-methoxybenzene, have been conducted to understand the surface chemistry of Ullmann coupling on copper surfaces. nsf.gov

Nickel-Catalyzed and Other Transition Metal-Mediated Transformations

While palladium dominates the field of cross-coupling, other transition metals offer unique advantages and complementary reactivity.

Nickel-catalyzed cross-coupling reactions are of significant interest because nickel is more earth-abundant and less expensive than palladium. squarespace.com Nickel catalysts can often couple less reactive electrophiles, such as aryl chlorides, and are highly effective in reactions involving alkyl halides. nih.gov The mechanisms of nickel-catalyzed reactions can be more complex than those of palladium, potentially involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles, as well as pathways involving radical intermediates. squarespace.com This allows for transformations that are challenging for palladium catalysts. The application of nickel catalysis to aryl bromides like this compound could enable efficient coupling with a diverse range of nucleophiles, including organozinc and Grignard reagents.

Iron-catalyzed cross-coupling is an emerging area driven by the extremely low cost and low toxicity of iron. asianpubs.org These reactions typically proceed through radical mechanisms, which distinguishes their reactivity from the two-electron pathways common in palladium catalysis. While significant progress has been made, particularly in coupling alkyl halides with organometallic reagents, the efficient and general cross-coupling of aryl bromides remains a developmental challenge. nsf.gov The investigation of this compound in iron-catalyzed systems represents a potential avenue for developing more sustainable synthetic methodologies.

Stereochemical Considerations in Cross-Coupling

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, respectively. While this compound itself is achiral, stereochemical considerations become paramount when it is coupled with chiral partners or when the reaction proceeds via intermediates that can introduce stereocenters.

In the context of Suzuki-Miyaura coupling, if a chiral organoboron reagent is used, the stereochemical outcome at the chiral center is a critical aspect of the reaction. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, can theoretically proceed with either retention or inversion of configuration. nih.gov Studies on primary alkylboron reagents have shown that transmetalation to palladium typically occurs through a stereoretentive pathway. nih.gov This means that the absolute configuration of the chiral center in the organoboron compound is preserved in the final coupled product. The specific ligand coordinated to the palladium center can influence this outcome; bulky, electron-rich ligands often favor one pathway, while electron-deficient ligands may promote another. nih.gov

For instance, coupling this compound with a chiral secondary alkylboronic ester would involve a catalytic cycle where the stereochemistry is determined during the transmetalation step. The choice of phosphine ligand on the palladium catalyst can be crucial in directing the stereochemical course of the reaction.

| Reaction Type | Coupling Partner | Key Mechanistic Step | Typical Stereochemical Outcome |

| Suzuki-Miyaura | Chiral Alkylboronic Ester | Transmetalation | Generally Retention of Stereochemistry nih.gov |

| Buchwald-Hartwig | Chiral Amine | Reductive Elimination | Retention of Stereochemistry |

In Buchwald-Hartwig amination, where this compound would react with a chiral amine, the stereochemical integrity of the amine is generally maintained. The reaction proceeds through a catalytic cycle that does not typically involve the chiral center of the amine directly in bond-breaking or forming steps that would lead to racemization.

Nucleophilic Aromatic Substitution Pathways of the Aryl Bromide

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism is distinct for aryl halides. chemistrysteps.com

For this compound, direct SNAr reactions are generally unfavorable under standard conditions. The reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (NO₂), positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov The cyclopropoxy group is an electron-donating group, and the bromo group is only weakly deactivating, meaning the aromatic ring of this compound is not sufficiently electron-poor to facilitate the addition-elimination mechanism of SNAr. masterorganicchemistry.com

However, substitution can be forced under certain conditions, primarily through two pathways:

Addition-Elimination Mechanism (with activation): While the parent molecule is unreactive, if electron-withdrawing groups were added to the ring (e.g., through a separate nitration step), the resulting compound could undergo SNAr. The rate of reaction for aryl halides in this mechanism follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack by the nucleophile, not the breaking of the carbon-halogen bond. masterorganicchemistry.com

Elimination-Addition (Benzyne) Mechanism: This pathway does not require electron-withdrawing groups but instead relies on the use of a very strong base, such as sodium amide (NaNH₂). chemistrysteps.com The mechanism involves the elimination of HBr to form a highly reactive "benzyne" intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the substituted product. This reaction is less common and requires extreme conditions. chemistrysteps.com

Transformations Involving the Cyclopropoxy Moiety

The cyclopropoxy group consists of an ether linkage that can be cleaved under specific conditions, most commonly with strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.com The general mechanism for acidic ether cleavage involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comwikipedia.org Following protonation, the C-O bond is broken via either an SN1 or SN2 pathway. wikipedia.org

In the case of this compound, the cleavage would occur at the cyclopropyl (B3062369) C-O bond rather than the aryl C-O bond. The bond between the sp²-hybridized carbon of the benzene (B151609) ring and the oxygen atom is significantly stronger than the bond between the sp³-hybridized carbon of the cyclopropyl group and the oxygen. Furthermore, phenyl cations are highly unstable, precluding an SN1-type cleavage at the aryl position, and the geometry of the aromatic ring prevents the backside attack required for an SN2 reaction. libretexts.orglibretexts.org

The reaction would therefore proceed as follows:

Protonation: The ether oxygen is protonated by the strong acid (e.g., HBr).

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the cyclopropyl carbon and displacing 4-bromophenol (B116583). libretexts.org

This reaction results in the formation of 4-bromophenol and a cyclopropyl halide. The use of excess acid could potentially lead to further reactions of the initially formed alcohol product. libretexts.org

| Reagent | Mechanism at Cyclopropyl Carbon | Products |

| HBr or HI | SN2 | 4-Bromophenol and Cyclopropyl Bromide/Iodide |

| Lewis Acids (e.g., BBr₃) | Coordination and Cleavage | 4-Bromophenol and Cyclopropyl Bromide |

The cyclopropyl group is a strained three-membered ring, possessing approximately 28 kcal/mol of ring strain. This inherent strain makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or catalytic activation. researchgate.net For aryl cyclopropanes, these reactions can be initiated by converting the molecule into a reactive radical cation intermediate, which facilitates the subsequent ring-opening. researchgate.net

Common transformations include:

Radical-Mediated Ring Opening: In the presence of a radical initiator, the cyclopropane (B1198618) ring can open to form a more stable alkyl radical. This intermediate can then be trapped by other reagents in the reaction mixture. For example, bromine radical-mediated ring-opening can lead to the formation of diene structures. beilstein-journals.orgnih.gov

Lewis Acid-Catalyzed Ring Opening: Lewis acids can coordinate to the oxygen of the cyclopropoxy group, weakening the C-O bond and promoting ring opening. This can lead to the formation of various functionalized products depending on the nucleophiles present. researchgate.net

Rearrangements: Certain cyclopropane derivatives can undergo sigmatropic rearrangements to form other cyclic or acyclic structures, often driven by the release of ring strain. beilstein-journals.org While less common for simple cyclopropoxybenzenes, these pathways are known for more complex cyclopropyl systems.

When transformations involve a chiral cyclopropyl group, the stereochemical outcome of the reaction is a key consideration. A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers. masterorganicchemistry.com

Many ring-opening reactions of cyclopropanes can proceed with a high degree of stereospecificity. For example, electrophilic ring-opening reactions often occur with a defined stereochemical pathway, such as an SN2-like backside attack, which leads to an inversion of configuration at the carbon being attacked. rsc.org Similarly, certain catalytic enantioselective ring-opening reactions have been developed that proceed with predictable stereocontrol, allowing for the synthesis of enantioenriched products. researchgate.net The specific mechanism—whether it involves concerted pathways, radical intermediates, or cationic species—will ultimately determine the stereospecificity of the transformation. masterorganicchemistry.com

Electrophilic Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu

In this compound, the regioselectivity of the substitution (i.e., the position where the new electrophile attaches) is determined by the directing effects of the two existing substituents: the bromo group and the cyclopropoxy group.

Since both groups direct incoming electrophiles to the ortho and para positions relative to themselves, their combined effect must be considered. The para position to the bromo group is already occupied by the cyclopropoxy group, and vice versa. Therefore, substitution will occur at the positions that are ortho to either the bromo or the cyclopropoxy group. The cyclopropoxy group is a much stronger activating group than the bromo group is a deactivating one. Consequently, the cyclopropoxy group will primarily control the position of substitution.

The available positions for substitution are C2, C3, C5, and C6 (assuming the cyclopropoxy is at C1 and bromo at C4).

Positions C2 and C6 are ortho to the cyclopropoxy group.

Positions C3 and C5 are ortho to the bromo group.

Given the powerful activating nature of the alkoxy group, electrophilic substitution is expected to occur predominantly at the positions ortho to the cyclopropoxy group (C2 and C6).

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 1,2-Dibromo-4-cyclopropoxybenzene |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-Bromo-4-cyclopropoxy-2-nitrobenzene |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 2-(4-Bromo-cyclopropoxy)acetophenone |

Radical Chemistry of this compound

The radical chemistry of this compound would likely be dominated by the cleavage of the carbon-bromine bond, which is typically the most labile site for radical initiation on an aryl bromide. Generation of an aryl radical at this position would open pathways to a variety of subsequent reactions.

In a study focused on the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions, this compound was utilized as a potential substrate. However, under the specific experimental conditions of this photoredox-mediated reaction, no conversion of this compound was observed. This suggests a degree of stability and a lack of reactivity of the C-Br bond towards radical formation under those particular catalytic circumstances.

While direct studies are lacking, the general reactivity of aryl bromides in radical reactions is well-established. These reactions often proceed via a chain mechanism involving three main stages: initiation, propagation, and termination. Initiation would involve the homolytic cleavage of the C-Br bond to form a 4-cyclopropoxyphenyl radical. This can be achieved through various methods, including the use of radical initiators (like AIBN), photolysis, or transition metal catalysis.

Once formed, the 4-cyclopropoxyphenyl radical could participate in several types of propagation steps, such as:

Hydrogen abstraction: The radical could abstract a hydrogen atom from a solvent or another reagent.

Addition to multiple bonds: The aryl radical could add to alkenes, alkynes, or other unsaturated systems.

Intramolecular reactions: If a suitable reactive site exists within the molecule, intramolecular cyclization could occur, although this is less likely given the structure of this compound itself without further modification.

Termination of the radical chain would occur through the combination of two radical species.

The cyclopropoxy group is generally considered stable under many radical conditions. However, highly reactive radicals could potentially interact with the cyclopropyl ring, leading to ring-opening reactions. This type of reactivity has been observed in other cyclopropane derivatives under specific oxidative radical conditions.

Table 1: Potential Radical Reactions of this compound (Hypothetical)

| Reaction Type | Initiator/Conditions | Potential Product(s) |

| Reduction (Hydrodebromination) | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | Cyclopropoxybenzene |

| Addition to an Alkene | Radical initiator, Alkene (e.g., Styrene) | 1-(2-phenylethyl)-4-cyclopropoxybenzene |

| Cross-Coupling | Transition metal catalyst, Coupling partner | Biaryl or other coupled products |

Note: This table is based on the general reactivity of aryl bromides and is hypothetical in the absence of specific experimental data for this compound.

Mechanistic Elucidation via Kinetic and Spectroscopic Studies

Detailed mechanistic elucidation for the radical reactions of this compound is not available in the current body of scientific literature. Such studies would typically involve a combination of kinetic experiments and spectroscopic analysis to identify intermediates and determine reaction rates.

Kinetic Studies: Kinetic studies would be crucial to understanding the reaction mechanism. By varying the concentrations of the substrate, radical initiator, and any other reactants, the order of the reaction with respect to each component could be determined. This information helps in formulating a rate law that is consistent with a proposed mechanism. For instance, a first-order dependence on the initiator and a zero-order dependence on the substrate might suggest that the initiation step is the rate-determining step.

Spectroscopic Studies: Spectroscopic techniques are invaluable for the detection and characterization of transient radical intermediates.

Electron Spin Resonance (ESR) Spectroscopy: This is the most direct method for observing and characterizing radical species. The ESR spectrum can provide information about the structure and electronic environment of the unpaired electron, confirming the formation of the 4-cyclopropoxyphenyl radical.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly observing the radical, NMR can be used to monitor the disappearance of the starting material and the appearance of products over time to determine reaction kinetics. Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique that can be used to detect radical pair intermediates.

Mass Spectrometry: This technique can be used to identify reaction products and, in some cases, to detect radical intermediates, particularly with techniques like photoionization mass spectrometry.

UV-Vis Spectroscopy: Radical intermediates often have distinct electronic absorptions and can be monitored by UV-Vis spectroscopy, especially in time-resolved experiments.

In the absence of specific studies on this compound, the mechanistic pathways for its radical reactions can only be inferred from the well-established mechanisms of similar aryl bromides.

Table 2: Spectroscopic Techniques for Mechanistic Studies of Radical Reactions

| Technique | Information Obtained |

| Electron Spin Resonance (ESR) | Direct detection and characterization of radical intermediates. |

| Nuclear Magnetic Resonance (NMR) | Reaction kinetics, product identification, detection of radical pairs (CIDNP). |

| Mass Spectrometry | Product identification, detection of radical intermediates. |

| UV-Vis Spectroscopy | Monitoring of radical intermediates and reaction kinetics. |

Despite a comprehensive search for experimental spectroscopic data for the compound This compound , sufficient information to fulfill the detailed requirements of the requested article is not available in publicly accessible scientific literature and databases.

Detailed experimental data for 1H NMR, 13C NMR, advanced 2D NMR techniques (COSY, HSQC, HMBC), and specific fragmentation patterns from mass spectrometry for this particular compound could not be located. The available information is limited to computed properties such as molecular formula and exact mass.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as outlined in the instructions. An article based on detailed research findings and data tables cannot be produced without the foundational experimental data.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. ksu.edu.sa While IR spectroscopy measures the absorption of infrared light due to changes in the molecular dipole moment, Raman spectroscopy detects the inelastic scattering of light resulting from changes in molecular polarizability. edinst.com Together, they provide complementary information on the vibrational modes of 1-Bromo-4-cyclopropoxybenzene.

The vibrational spectrum of this compound is dominated by the characteristic modes of its three key components: the p-disubstituted benzene (B151609) ring, the cyclopropoxy group, and the carbon-bromine bond.

Aryl Group Vibrations: The aromatic ring gives rise to several distinct vibrations. The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, generally in the 3100–3000 cm⁻¹ region. spectroscopyonline.com The C=C stretching vibrations within the benzene ring are observed as a series of sharp bands of variable intensity in the 1620–1400 cm⁻¹ range. spectroscopyonline.com Furthermore, the para-substitution pattern gives rise to a strong out-of-plane C-H bending vibration, typically found between 860 and 800 cm⁻¹.

Cyclopropoxy Group Vibrations: The cyclopropoxy moiety introduces several characteristic bands. The C-H stretching vibrations of the cyclopropyl (B3062369) ring are found at slightly higher frequencies than those of unstrained alkanes due to ring strain, typically in the 3100–2990 cm⁻¹ range. uomustansiriyah.edu.iqdavuniversity.org The ether linkage (Aryl-O-CH) is characterized by two C-O stretching bands: an asymmetric stretch typically appearing around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The cyclopropane (B1198618) ring itself has characteristic ring deformation or "breathing" modes, often found near 1020 cm⁻¹.

Aryl Bromide Vibrations: The C-Br stretching vibration is a key indicator of the aryl bromide group. This mode appears as a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy mass of the bromine atom.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds like 4-bromoanisole (B123540) and cyclopropyl-substituted aromatics. chemicalbook.comspectrabase.comchemicalbook.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) |

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Cyclopropyl) | Cyclopropyl C-H | 3100 - 2990 | Medium |

| C=C Stretch (Aromatic Ring) | Benzene Ring | 1600, 1580, 1500 | Medium to Weak |

| CH₂ Scissoring | Cyclopropyl CH₂ | ~1450 | Medium |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 | Strong |

| C-O-C Symmetric Stretch | Aryl Ether | ~1040 | Medium |

| Cyclopropane Ring "Breathing" | Cyclopropyl Ring | ~1020 | Medium |

| C-H Out-of-Plane Bend (para-subst.) | Aryl C-H | 860 - 800 | Strong |

| C-Br Stretch | Aryl Bromide | 600 - 500 | Strong |

Beyond the fundamental vibrational modes, weaker bands known as overtones and combination bands can appear in the IR spectrum. Overtones occur when a molecule is excited to a higher vibrational energy level (e.g., from v=0 to v=2) and typically appear at approximately twice the frequency of the corresponding fundamental band. Combination bands arise when a single photon excites two or more different vibrations simultaneously.

For substituted benzenes, a characteristic pattern of weak overtone and combination bands is often observed in the 2000–1650 cm⁻¹ region. The specific pattern can be indicative of the substitution pattern on the aromatic ring. While these bands are significantly less intense than fundamental absorptions, their analysis can provide confirmatory structural information. In the near-infrared (NIR) region of the spectrum (above 4000 cm⁻¹), overtones of C-H, O-H, and N-H stretching vibrations are more prominent and can be used for quantitative analysis. For this compound, the first overtones of the aromatic and cyclopropyl C-H stretches would be expected in the 6200–5980 cm⁻¹ region.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring the absorption of light in the 200–800 nm range. The benzene ring acts as a chromophore, exhibiting characteristic π → π* transitions. spcmc.ac.in In the spectrum of benzene, three absorption bands are typically observed: an intense E1 band near 184 nm, a moderately intense E2 band around 204 nm, and a weak, fine-structured B-band ("benzenoid" band) around 256 nm. spcmc.ac.inlibretexts.org

Substitution on the benzene ring affects the energy of these transitions, leading to shifts in the absorption maxima (λ_max). ijermt.org In this compound, two substituents influence the electronic spectrum:

Cyclopropoxy Group: The oxygen atom of the ether has non-bonding electrons (n-electrons) that can be delocalized into the π-system of the benzene ring (n-π conjugation). This makes the cyclopropoxy group an electron-donating group and an auxochrome, which typically causes a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect). spcmc.ac.in

Bromine Atom: The bromine atom is an electron-withdrawing group via induction but can also donate its lone pair electrons through resonance. Its effect is also to cause a bathochromic shift of the absorption bands.

When both an electron-donating group (cyclopropoxy) and an electron-withdrawing group (bromo) are present in a para-position, their effects are often synergistic, leading to a significant red shift of the primary (E2) and secondary (B) bands compared to benzene. up.ac.za This is due to the extension of the conjugated system and a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The fine structure of the B-band is typically lost upon substitution. spcmc.ac.in

| Transition | Benzene λ_max (nm) | Expected λ_max for this compound (nm) |

| E2-band (π → π) | ~204 | Shifted to > 220 |

| B-band (π → π) | ~256 | Shifted to > 270 |

X-ray Crystallography (if applicable to derivatives or co-crystals for solid-state structure)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org It provides accurate data on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. nih.gov

As of the current literature, a single-crystal X-ray structure for this compound has not been reported. However, crystallographic studies on derivatives containing similar structural motifs, such as 8-(4-bromophenoxy)caffeine, provide valuable insights. redalyc.org In the structure of this derivative, the 4-bromophenoxy group exhibits expected geometric parameters, with the C-Br and C-O bond lengths and the geometry of the benzene ring being well-defined. redalyc.org

A crystallographic study of this compound, were it to be performed, would precisely determine the planarity of the benzene ring, the orientation of the cyclopropoxy group relative to the ring, and the exact C-Br, C-O, and C-C bond lengths. Furthermore, it would reveal the packing of molecules in the crystal, elucidating intermolecular interactions such as π-π stacking or halogen bonding, which govern the material's solid-state properties.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Investigations

Quantum mechanical investigations are at the heart of modern computational chemistry, providing a detailed description of molecular properties based on the fundamental principles of quantum mechanics. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, each offering a unique balance of computational cost and accuracy. For a molecule like 1-Bromo-4-cyclopropoxybenzene, these studies can predict its three-dimensional shape, the distribution of its electrons, and its vibrational modes.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach is particularly well-suited for studying medium-sized organic molecules like this compound. A common functional used in such studies is B3LYP, often paired with a basis set like 6-311++G(d,p), to provide a reliable description of the molecule's properties.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Conformational analysis is also crucial for molecules with flexible groups, such as the cyclopropoxy group in this compound. The orientation of the cyclopropyl (B3062369) ring relative to the benzene (B151609) ring can vary, leading to different conformers with distinct energies. DFT calculations can map out the potential energy surface of these rotations to identify the most stable conformer and the energy barriers between different conformations. This information is vital for understanding how the molecule's shape influences its properties and reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.91 | ||

| C-O (Aromatic) | 1.37 | ||

| C-O (Cyclopropyl) | 1.43 | ||

| C-C (Benzene) | 1.39-1.40 | ||

| C-C (Cyclopropyl) | 1.50-1.52 | ||

| C-O-C | 118.5 | ||

| Aromatic Ring-O-Cyclopropyl | 0 or 90 |

Note: This data is representative and would be determined from specific DFT calculations.

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, the presence of the electron-donating cyclopropoxy group and the electron-withdrawing bromine atom will influence the energies of these frontier orbitals.

Table 2: Predicted Electronic Properties of this compound (Exemplary Data)

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is representative and would be determined from specific DFT calculations.

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms can move relative to each other. These predicted frequencies can be directly correlated with experimental infrared (IR) and Raman spectra. By comparing the calculated and experimental spectra, researchers can confirm the structure of the synthesized molecule and gain a deeper understanding of its vibrational modes.

For this compound, key vibrational modes would include the stretching of the C-Br bond, the C-O-C ether linkage, and the various C-H and C-C bonds within the benzene and cyclopropyl rings. The calculated frequencies and their corresponding intensities provide a theoretical vibrational spectrum that is invaluable for interpreting experimental data.

Ab Initio Methods for Electronic Properties

Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of electronic properties. While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for validating the results obtained from DFT methods. For this compound, these methods could be used to obtain a more precise calculation of the electronic energy and electron correlation effects, further refining the understanding of its electronic structure.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.com It is calculated by determining the electrostatic potential at the surface of the molecule. wolfram.com The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue areas indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the cyclopropoxy group due to its lone pairs of electrons. The bromine atom, being electronegative, would also influence the charge distribution. The hydrogen atoms of the benzene and cyclopropyl rings would likely be in regions of positive potential. This map provides a powerful tool for predicting the reactive sites of the molecule and understanding its intermolecular interactions. chemrxiv.org

Due to the absence of specific published research on the theoretical and computational chemistry of this compound in the areas outlined, it is not possible to generate an article with detailed, compound-specific research findings and data tables as requested.

A comprehensive search of scientific literature did not yield studies focused on the following for this compound:

Reaction Mechanism Elucidation via Computational Modeling:

Transition State Characterization and Activation Energies

Energy Profiles of Key Reactions

Quantitative Structure-Reactivity and Structure-Property Relationships from Computational Data

While general methodologies for these types of computational studies exist and have been applied to structurally related compounds, there is no specific data available for this compound itself. To adhere to the strict instructions of focusing solely on this compound and providing detailed research findings, the article cannot be generated at this time.

Applications of 1 Bromo 4 Cyclopropoxybenzene in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Organic Synthesis

The presence of both a bromo substituent and a cyclopropoxy moiety on the benzene (B151609) ring makes 1-Bromo-4-cyclopropoxybenzene a highly strategic starting material in organic synthesis. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the cyclopropoxy group can influence the electronic properties and steric environment of the molecule, as well as provide a site for further functionalization.

Synthesis of Polyfunctionalized Aromatic Systems

The bromine atom on the this compound ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents onto the aromatic core, leading to the synthesis of highly functionalized and complex aromatic systems.

Key cross-coupling reactions that can be employed with this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds and introduce alkyl, alkenyl, or aryl groups at the position of the bromine atom.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a crucial transformation for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals and other functional materials.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, resulting in the formation of a substituted alkene.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of aryl alkynes.

Through the sequential or combinatorial application of these cross-coupling reactions, chemists can precisely and efficiently introduce multiple, diverse functional groups onto the 4-cyclopropoxybenzene scaffold, thereby generating a vast array of polyfunctionalized aromatic systems with tailored properties.

Diversity-Oriented Synthesis Approaches for Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules, known as compound libraries. These libraries are invaluable for high-throughput screening in drug discovery and materials science. This compound serves as an excellent starting point for DOS due to its capacity for divergent functionalization.

A typical DOS strategy involving this compound would begin with a common core structure, the 4-cyclopropoxybenzene ring, and then introduce diversity by reacting the bromo group with a variety of coupling partners through the aforementioned cross-coupling reactions. By employing a range of different boronic acids, amines, alkenes, and alkynes, a large and diverse library of compounds can be synthesized.

Further diversification can be achieved by modifying the cyclopropoxy group or by performing additional reactions on the newly introduced substituents. This approach allows for the systematic exploration of chemical space around the 4-cyclopropoxybenzene scaffold, increasing the probability of discovering compounds with desired biological activities or material properties.

Precursor in Pharmaceutical Chemistry

The 4-cyclopropoxybenzene motif is present in a number of biologically active molecules, and this compound is a key intermediate in the synthesis of several important pharmaceutical compounds. Its utility in this field stems from its ability to serve as a scaffold for the development of new drugs and as a tool for studying structure-activity relationships.

Scaffold for Bioactive Molecule Development

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The 4-cyclopropoxybenzene core provided by this compound has proven to be a valuable scaffold in medicinal chemistry. The cyclopropyl (B3062369) group, in particular, is often incorporated into drug candidates to improve their metabolic stability, binding affinity, and pharmacokinetic properties.

A notable example of a drug synthesized using a related compound, 1-bromo-4-cyclopropylbenzene (B104418), is Tofogliflozin . pharmaffiliates.com Tofogliflozin is a potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), used in the treatment of type 2 diabetes. pharmaffiliates.com The synthesis of Tofogliflozin and other SGLT2 inhibitors often involves the use of 1-bromo-4-cyclopropylbenzene as a key building block to introduce the 4-cyclopropylphenyl moiety. pharmaffiliates.com

The development of such drugs highlights the importance of this compound and its analogues as foundational structures upon which complex and therapeutically relevant molecules can be built.

Exploration in Medicinal Chemistry Programs for Target Modulation

In medicinal chemistry programs, the goal is to design and synthesize molecules that can interact with specific biological targets, such as enzymes or receptors, to modulate their activity and achieve a therapeutic effect. The structural features of this compound make it an attractive starting point for the exploration of new chemical entities aimed at various biological targets.

The ability to easily modify the structure of this compound through cross-coupling reactions allows medicinal chemists to systematically alter the steric and electronic properties of the resulting compounds. This enables a thorough investigation of the chemical space around a particular pharmacophore and facilitates the optimization of ligand-target interactions. The cyclopropoxy group can play a crucial role in orienting the molecule within a binding pocket and establishing favorable interactions.

Analog Synthesis and Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and development. By synthesizing a series of structurally related compounds (analogs) and evaluating their biological activity, researchers can identify the key structural features responsible for a molecule's therapeutic effects.

This compound is an ideal substrate for the generation of analog libraries for SAR studies. By systematically varying the substituent introduced at the bromo position, medicinal chemists can probe the effects of different functional groups on biological activity. For example, a series of analogs could be synthesized with varying alkyl, aryl, amino, or other groups to determine how these changes impact potency, selectivity, and other important pharmacological parameters.

The data obtained from these SAR studies are crucial for understanding the molecular basis of drug action and for guiding the design of more potent and selective drug candidates with improved safety profiles.

Role in Advanced Materials Science

The unique electronic and structural properties of the cyclopropoxybenzene moiety make this compound an attractive building block for the development of advanced materials. Its applications in this domain are primarily centered on its use as a precursor for polymers and as a component in the synthesis of materials with specific electronic and optical characteristics.

In the field of polymer science, this compound can serve as a monomer or a precursor to a monomer in the synthesis of specialty polymers. The bromo-functionality is particularly useful for polymerization reactions that proceed via cross-coupling mechanisms. For instance, it can be used in the synthesis of conjugated polymers, which are of great interest for their electronic properties.

Below is a table summarizing the potential polymerization reactions involving this compound:

| Polymerization Reaction | Role of this compound | Resulting Polymer Type | Potential Applications |

| Suzuki Polycondensation | Monomer (after conversion to a boronic acid or ester) | Poly(p-phenylene) derivatives | Organic electronics, sensors |

| Stille Polycondensation | Monomer | Poly(p-phenylene) derivatives | Organic electronics |

| Heck Polycondensation | Monomer | Poly(phenylene vinylene) derivatives | Organic light-emitting diodes (OLEDs) |

These polymerization methods allow for the creation of well-defined polymer structures where the cyclopropoxybenzene unit is incorporated into the polymer backbone. The properties of the resulting polymers, such as their solubility, thermal stability, and electronic characteristics, can be fine-tuned by the choice of co-monomers and the polymerization conditions.

The electronic properties of materials derived from this compound are of particular interest. The cyclopropoxy group can influence the electron density of the aromatic ring, which in turn can affect the material's conductivity, and light-emitting properties.

In the context of electronic materials, derivatives of this compound could be explored for applications such as:

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or host material. The cyclopropoxy group could be used to tune the emission color and efficiency.

Organic Field-Effect Transistors (OFETs): As a building block for the semiconductor layer. The molecular packing and electronic coupling can be influenced by the cyclopropoxy substituent.

Organic Photovoltaics (OPVs): As part of the donor or acceptor material in the active layer of a solar cell.

The development of advanced functional materials often relies on the precise control of molecular structure to achieve desired macroscopic properties. This compound can be a valuable tool in this endeavor. For example, it can be used to synthesize liquid crystals. The rigid core of the benzene ring combined with the somewhat flexible cyclopropoxy group can lead to the formation of mesophases, which are the basis of liquid crystal displays (LCDs).

Furthermore, the introduction of the cyclopropoxybenzene moiety into larger supramolecular assemblies or metal-organic frameworks (MOFs) could lead to materials with interesting host-guest properties, catalysis, or gas storage capabilities. The versatility of the bromo-substituent allows for the integration of this functional group into a wide array of material architectures.

Future Perspectives and Emerging Research Avenues for 1 Bromo 4 Cyclopropoxybenzene

Catalyst Development for Enhanced Reactivity and Selectivity in its Transformations

The transformation of 1-Bromo-4-cyclopropoxybenzene primarily relies on the reactivity of the aryl bromide group, which is a common substrate for transition metal-catalyzed cross-coupling reactions. Future research is intensely focused on developing new catalysts that offer greater efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed reactions are a cornerstone of C-C and C-N bond formation. A significant frontier in this area is the development of advanced ligands that can precisely control the catalytic activity. For instance, the use of specialized ligands like 2-pyridones has been shown to enable challenging C(sp³)–H activation at positions remote from a directing group. acs.orgnih.govd-nb.info This suggests that future catalysts could be designed to not only react at the carbon-bromine bond of this compound but also to selectively functionalize the aliphatic C-H bonds on the cyclopropoxy ring. The development of mono-N-protected amino acid ligands has also proven effective in achieving enantioselective C–H activation of cyclopropanes, opening a new path for creating chiral molecules. nih.gov

Rhodium catalysis is another promising avenue. Recent studies have demonstrated rhodium-catalyzed C-H functionalization and cyclopropylation of arenes. acs.orgkaust.edu.saamericanelements.com The development of chiral Rh(II)-carbynoids could enable the direct, enantioselective addition of new cyclopropane (B1198618) rings to other aromatic systems, using knowledge gained from substrates like this compound. acs.org Combining rhodium catalysis with photoredox catalysis using visible light is an emerging strategy for efficient C-H olefination under mild conditions, reducing the reliance on stoichiometric chemical oxidants. kaust.edu.sa

Future catalyst design will likely involve a synergistic approach, combining experimental screening with computational modeling to predict catalyst performance and accelerate discovery. The goal is to create catalytic systems that are not only more reactive but also highly selective, allowing for the functionalization of specific positions on the molecule while leaving others untouched.

| Catalyst System | Transformation Type | Key Advantages | Potential Application for this compound |

| Palladium with 2-pyridone ligands | C(sp³)–H Activation | Enables functionalization of remote, unactivated C-H bonds. acs.orgnih.govd-nb.info | Selective modification of the cyclopropyl (B3062369) group. |

| Palladium with amino acid ligands | Enantioselective C–H Activation | Creates specific chiral centers. nih.gov | Synthesis of enantioenriched cyclopropane derivatives. |

| Rhodium(II) catalysts | C–H Cyclopropylation | Direct addition of cyclopropane rings to arenes. acs.org | Advanced derivatization and synthesis of complex molecules. |

| Rhodium with Photoredox Catalysis | C-H Olefination | Mild reaction conditions using visible light as an energy source. kaust.edu.sa | Energy-efficient and sustainable cross-coupling reactions. |

Novel Functionalization Strategies for the Cyclopropoxy Group

While the aryl bromide of this compound is the most common site for reaction, the cyclopropoxy group itself represents a frontier for novel functionalization. The cyclopropane ring is known for its unique electronic properties and inherent ring strain, which can be harnessed for synthetic transformations.

One emerging area is the direct C–H functionalization of the cyclopropane ring. Palladium-catalyzed methods, often guided by a directing group, have shown success in the arylation of C(sp³)–H bonds on cyclopropanes. acs.orgrsc.org Applying this strategy to this compound could allow for the introduction of aryl groups directly onto the three-membered ring, creating complex, three-dimensional structures. Rhodium-catalyzed asymmetric arylation of cyclopropenes with aryl boronic acids further highlights the potential for functionalizing these small rings with high stereocontrol. nih.gov

Another powerful strategy involves ring-opening reactions . The strain energy of the cyclopropane ring (approximately 54 kcal/mol) can be released to drive reactions that form linear, functionalized products. nih.gov Research on cyclopropanols, which are structurally related to the cyclopropoxy group, has shown that radical-mediated oxidative ring-opening can generate β-keto radicals. nih.govbeilstein-journals.org These intermediates can then participate in further reactions, such as cyclizations or additions, to build more complex molecular scaffolds. beilstein-journals.org Similarly, the ring-opening hydroarylation of monosubstituted cyclopropanes using Brønsted acids in solvents like hexafluoroisopropanol (HFIP) allows for the formation of 1,3-difunctionalized products. nih.gov Adapting these ring-opening strategies to the cyclopropoxy moiety could provide a novel disconnection approach in retrosynthesis, turning the cyclopropyl group into a masked 1,3-difunctional synthon.

Future work will focus on developing catalysts that can selectively cleave a specific C-C bond within the cyclopropyl group and control the stereochemical outcome of the subsequent functionalization steps.

Integration with Machine Learning and Artificial Intelligence in Synthetic Design

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize how chemists approach the synthesis of molecules like this compound. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and even design new catalysts from scratch.

A key challenge in the functionalization of complex molecules is predicting regioselectivity —that is, which specific site on a molecule will react. Machine learning models, such as Random Forest and Support Vector Machines (SVM), are being trained on large datasets of C-H activation reactions to predict the most likely site of functionalization with high accuracy. nih.govresearcher.lifenih.gov For a molecule like this compound, which has multiple C-H bonds on both the aromatic ring and the cyclopropyl group, such predictive models can save significant experimental time by identifying the most promising reaction conditions to achieve a desired outcome. researchgate.net

Furthermore, AI is being used for the de novo design of molecules and catalysts. Generative models can design entirely new catalysts with optimized properties for specific transformations, such as enantioselective cyclopropanation. nih.govacs.orgbiorxiv.org By combining machine learning with quantum mechanics, researchers can create automated workflows to predict reaction success and design novel directing groups or ligands tailored for a specific reaction. beilstein-journals.org This approach moves beyond simply predicting outcomes to actively designing the components of a chemical reaction for optimal performance.

| AI/ML Application | Description | Relevance to this compound |

| Regioselectivity Prediction | ML models predict the site of reaction (e.g., C-H activation) based on molecular features. nih.govresearcher.lifenih.gov | Guides selective functionalization of either the benzene (B151609) or cyclopropyl ring. |

| AI-Powered Retrosynthesis | Algorithms propose efficient synthetic routes to target molecules by working backward. chemical.aiarxiv.orggrace.com | Accelerates the design of synthetic pathways for novel, complex derivatives. |

| De Novo Catalyst Design | Generative models create novel catalyst structures optimized for specific reactions. nih.govacs.orgbiorxiv.org | Enables the creation of bespoke catalysts for challenging transformations. |

| Automated Workflow Integration | Combines QM calculations and ML to predict reaction outcomes and optimize conditions. beilstein-journals.org | Streamlines the research and development process from design to synthesis. |

Exploration in Supramolecular Chemistry and Nanotechnology Applications

The unique structural features of this compound make it and its derivatives interesting candidates for applications in supramolecular chemistry and nanotechnology. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, ordered assemblies. wikipedia.org

The cyclopropyl group, in particular, is a valuable motif in molecular recognition and host-guest chemistry. rsc.org Its conformational rigidity and unique electronic character allow it to participate in specific non-covalent interactions, such as C–H···π interactions, with host molecules like calix jelsciences.compyrroles or cyclodextrins. researchgate.netnih.gov By incorporating the cyclopropoxybenzene scaffold into larger molecules, researchers can design new hosts or guests with tailored binding properties for applications in sensing, catalysis, or drug delivery. wikipedia.org

In nanotechnology, aryl ethers are important structural components in a variety of advanced materials. The development of nano-sized metal catalysts for the synthesis of diaryl ethers has shown that these materials can facilitate C-O bond formation under milder conditions. researchgate.netnih.gov This highlights a dual role for such compounds: they can be synthesized using nanomaterials, and they can also serve as building blocks for new functional materials. Derivatives of this compound could be used to create polymers or self-assembled monolayers with specific electronic or physical properties, where the cyclopropoxy group can fine-tune intermolecular packing and surface interactions. The diaryl ether moiety is a known scaffold in many biologically active compounds, and its incorporation into nanostructures could lead to novel drug delivery systems or diagnostic agents. researchgate.netrsc.org

Sustainable Synthesis and Green Chemistry Innovations

In line with the growing importance of environmental responsibility, future research on this compound and its derivatives will increasingly focus on sustainable synthesis and green chemistry principles. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.